Oxymetazoline hydrochloride

説明

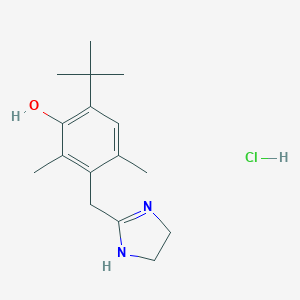

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

6-tert-butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-2,4-dimethylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O.ClH/c1-10-8-13(16(3,4)5)15(19)11(2)12(10)9-14-17-6-7-18-14;/h8,19H,6-7,9H2,1-5H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEDODBODQVSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC2=NCCN2)C)O)C(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177729 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-02-8 | |

| Record name | Oxymetazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxymetazoline hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxymetazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYMETAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89MJ0S5VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Receptor Pharmacology of Oxymetazoline Hydrochloride

Adrenoceptor Agonism: Alpha-1 and Alpha-2 Receptor Interactions

Oxymetazoline (B75379) hydrochloride functions by stimulating both alpha-1 (α1) and alpha-2 (α2) adrenoceptors, which are Gq- and Gi-protein-coupled receptors, respectively drugbank.comjetir.org. Agonism of α1-adrenoceptors promotes vascular smooth muscle contraction by increasing intracellular calcium levels through the activation of phospholipase C drugbank.comjetir.orgderangedphysiology.com. Conversely, α2-adrenoceptor agonism, particularly at the α2B-adrenoceptor subtype, can also induce vasoconstriction by inhibiting adenyl cyclase, which leads to decreased cyclic AMP (cAMP) levels drugbank.comjetir.orgtandfonline.com.

Selective Alpha-1A Adrenoceptor Agonism

Within the α1-adrenoceptor subgroup, oxymetazoline demonstrates a higher affinity for the α1A subtype drugbank.comresearchgate.netguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.org. The α1A-adrenoceptor subtype is notably expressed in the nasal mucosa, where its activation by oxymetazoline causes vasoconstriction, leading to diminished blood flow and reduced nasal mucosal edema and airflow resistance researchgate.netwikipedia.orgpatsnap.comjetir.org. While oxymetazoline is a partial agonist at α1A-adrenoceptors, its potency at this subtype is relatively low compared to its affinity researchgate.netnih.gov. This selective α1A-adrenoceptor agonism is believed to contribute to the reduction of facial erythema associated with conditions like rosacea drugbank.comjetir.org.

Alpha-2 Adrenoceptor Agonism and Subtype Affinity

Oxymetazoline is categorized as an α2-adrenoceptor partial agonist, exhibiting strong agonistic activity at these receptors researchgate.netguidetopharmacology.orgguidetopharmacology.orgnih.gov. It displays subtype-dependent efficacy across the α2-adrenoceptor family nih.gov.

The α2A-adrenoceptor subtype is the most predominant α2 subtype found in human nasal mucosa and various human ocular tissues, including the ciliary body, retinal pigmented epithelium-choriocapillaris, iris, and neurosensory retina researchgate.netnih.govfda.govarvojournals.org. Oxymetazoline exhibits a high affinity for α2A receptors guidetopharmacology.orgarvojournals.orgnih.gov. In competition studies, oxymetazoline was found to be approximately 300 times more potent than prazosin (B1663645) in inhibiting [3H]RX821002 binding, a characteristic similar to the cloned α2A subtype arvojournals.org. This high affinity for α2A-adrenoceptors, alongside their prevalence in specific tissues, plays a significant role in oxymetazoline's pharmacological profile fda.govarvojournals.org.

Functional studies indicate that oxymetazoline behaves as a full agonist at α2B-adrenoceptors and is significantly more potent than xylometazoline (B1196259) at this subtype researchgate.netnih.gov. While oxymetazoline has a lower affinity for α2B-adrenoceptors compared to α1A-adrenoceptors, its higher potency at α2B-adrenoceptors, which are highly expressed at the mRNA level in human nasal mucosa, may explain its effectiveness in nasal decongestion even at lower concentrations researchgate.netnih.gov. Activation of α2B-adrenoceptors can elicit vasoconstriction through the inhibition of adenyl cyclase drugbank.comjetir.org.

Oxymetazoline has lower affinities for α2C-adrenoceptors compared to α2A-adrenoceptors arvojournals.orgnih.gov. While some studies suggest strong partial agonism at α2B-adrenoceptors, oxymetazoline does not significantly activate the α2C-subtype in certain experimental models nih.gov. However, its affinity for α2C-adrenoceptors has been reported, with pKi values indicating binding to this subtype guidetopharmacology.org.

Lack of Beta-Adrenergic Receptor Effects

Oxymetazoline, as an imidazoline (B1206853) derivative, demonstrates very little to no beta (β)-adrenergic agonist or antagonist activity researchgate.netwikipedia.org. Its primary effects are observed on alpha-adrenergic receptors, with minimal to no interaction with β-adrenergic receptors wikipedia.orgderangedphysiology.com. This selectivity reduces the risk of systemic side effects commonly associated with β-adrenergic agonists, such as increased heart rate or blood pressure patsnap.com.

Receptor Affinity and Agonism Summary Table

| Adrenoceptor Subtype | Oxymetazoline Interaction | Notes |

| Alpha-1 (α1) | Agonist | Promotes vascular smooth muscle contraction drugbank.comjetir.org. |

| Alpha-1A (α1A) | Selective Agonist (Partial) | Higher affinity, but lower potency drugbank.comresearchgate.netguidetopharmacology.orgguidetopharmacology.orgguidetopharmacology.orgnih.gov. Predominant in nasal mucosa researchgate.net. |

| Alpha-1B (α1B) | Weak/Lower Affinity | researchgate.netwikipedia.org |

| Alpha-1D (α1D) | Weak/Lower Affinity | researchgate.netwikipedia.org |

| Alpha-2 (α2) | Agonist (Partial) | Contributes to vasoconstriction drugbank.compatsnap.comguidetopharmacology.orgguidetopharmacology.org. Greater activity than α1 researchgate.netjetir.orgaap.org. |

| Alpha-2A (α2A) | High Affinity, Predominant | Predominant α2 subtype in human nasal mucosa and ocular tissues researchgate.netnih.govfda.govarvojournals.orgnih.gov. |

| Alpha-2B (α2B) | Full Agonist (High Potency) | Vasoconstriction via adenyl cyclase inhibition drugbank.comresearchgate.netwikipedia.orgjetir.orgnih.govnih.gov. |

| Alpha-2C (α2C) | Lower Affinity | Does not significantly activate in some studies, but binds wikipedia.orgpatsnap.comnih.govnih.govguidetopharmacology.org. |

| Beta (β) | No significant effect | Very little to no β-adrenergic agonist or antagonist activity researchgate.netwikipedia.orgpatsnap.com. |

Intracellular Signaling Pathways Initiated by Adrenoceptor Binding

Oxymetazoline hydrochloride binds to alpha-adrenergic receptors, which are G-protein-coupled receptors. These receptors, when activated, initiate distinct intracellular signaling pathways depending on the specific alpha-adrenoceptor subtype drugbank.comnih.govjetir.org.

Gq-Protein-Coupled Receptor Activation and Phospholipase C Involvement

Activation of α1-adrenoceptors by this compound is primarily coupled to Gq proteins drugbank.comnih.govjetir.orgnih.gov. This coupling leads to the activation of phospholipase C (PLC) drugbank.comnih.govjetir.orgnih.govtandfonline.com. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) tandfonline.comnih.gov. The production of IP3 is crucial for mobilizing intracellular calcium tandfonline.comnih.govulisboa.pt.

Gi-Protein-Coupled Receptor Activation and Adenyl Cyclase Inhibition

This compound also acts on α2-adrenoceptors, which are Gi-protein-coupled receptors drugbank.comnih.govjetir.org. Agonism of α2-adrenoceptors, particularly the α2B subtype, can lead to vasoconstriction through the inhibition of adenyl cyclase drugbank.comnih.govjetir.orgresearchgate.net. The inhibition of adenyl cyclase results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels researchgate.net. Notably, oxymetazoline exhibits a higher affinity for α1A-adrenoceptors but demonstrates higher potency at α2B-adrenoceptors drugbank.com.

Calcium Mobilization and Vascular Smooth Muscle Contraction

The increase in intracellular calcium levels, primarily initiated by α1-adrenoceptor activation and subsequent IP3 production, plays a critical role in vascular smooth muscle contraction drugbank.comnih.govjetir.orgnih.govgenome.jp. Calcium ions bind to calmodulin (CaM), forming a complex that activates myosin light chain kinase (MLCK) nih.govgenome.jp. MLCK then phosphorylates myosin light chain (MLC), leading to the formation of cross-bridges between actin and myosin, which ultimately results in smooth muscle contraction nih.govgenome.jp.

Vasoconstrictive Properties and Associated Physiological Effects

This compound is a potent vasoconstrictor, a property that forms the basis of its therapeutic applications drugbank.comnih.govjetir.orgnih.govwikipedia.org. By stimulating α1 and α2 adrenergic receptors, it causes the constriction of dilated arterioles, which in turn reduces blood flow in the affected area drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nl. This vasoconstriction leads to several physiological effects:

Reduced Blood Flow and Edema : In the nasal mucosa, oxymetazoline constricts the respiratory microvasculature, including both resistance and capacitance blood vessels, thereby decreasing nasal mucosal blood flow and reducing edema drugbank.comjetir.orgwikipedia.org. This action helps alleviate nasal congestion drugbank.comjetir.orgwikipedia.org.

Improved Airflow : The reduction in mucosal swelling and blood flow increases the diameter of the airway lumen and decreases airflow resistance, leading to improved nasal airflow drugbank.comwikipedia.org.

Hemostasis : Due to its vasoconstrictive effects, this compound 0.05% soaked gauze has been utilized to minimize intraoperative and postoperative bleeding in dermatologic surgeries jrmds.in.

Eyelid Elevation : In cases of acquired blepharoptosis (drooping eyelid), oxymetazoline is believed to work by stimulating α-adrenergic receptors on the Müller muscle, causing muscle contraction and eyelid elevation drugbank.comnih.govjetir.orgwikipedia.orgjrmds.in.

Local Anesthesia Adjunct : When used in combination with local anesthetics like tetracaine (B1683103) in dentistry, oxymetazoline's vasoconstrictive action counteracts the anesthetic agent's vasodilatory effects, thereby reducing blood flow to the application area and prolonging local anesthesia drugbank.comnih.govjetir.org.

The topical vasoconstriction effect of this compound is rapid, typically providing relief within minutes and lasting for several hours, often up to 12 hours drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nlmims.com.

Antioxidant Actions and Inflammation Modulation

Beyond its vasoconstrictive effects, research indicates that this compound possesses antioxidant and anti-inflammatory properties drugbank.comjrmds.innih.govhelmholtz-munich.de.

Antioxidant Activity : An early in vitro study demonstrated that oxymetazoline can exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity drugbank.com. This suggests a beneficial effect against oxidants, which are implicated in tissue damage during inflammation drugbank.com. Oxymetazoline has been shown to prevent particle-induced formation of 8-isoprostane, an indicator of oxidative stress, due to its antioxidative and radical scavenger properties helmholtz-munich.de.

Inflammation Modulation : Oxymetazoline modulates inflammatory responses through various mechanisms:

Cytokine Secretion : It has been shown to decrease the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8) jrmds.in.

Neutrophilic Phagocytosis and Oxidative Stress : Oxymetazoline inhibits neutrophilic phagocytosis and oxidative stress, which leads to a decreased release of pro-inflammatory cytokines and reduced inflammation jrmds.in.

Arachidonic Acid Cascade : It significantly impacts the arachidonic acid cascade by blocking 5-lipoxygenase (5-LO) activity, which in turn reduces the synthesis of the pro-inflammatory leukotriene B4 (LTB4) jrmds.innih.govhelmholtz-munich.de. Studies in human neutrophils and canine alveolar macrophages confirmed that oxymetazoline suppressed pro-inflammatory reactions, including 5-LO activity, LTB4 formation, and respiratory burst, while not affecting the synthesis of immune-modulating prostaglandin (B15479496) E2 (PGE2) and anti-inflammatory 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) nih.govhelmholtz-munich.de.

This immunomodulatory capacity suggests that oxymetazoline may contribute to the termination of inflammation, potentially shortening the duration of conditions like rhinitis nih.govnih.gov.

PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 66259 |

| Oxymetazoline | 4636 |

| Tetracaine hydrochloride | 6075 |

| Noradrenaline (Norepinephrine) | 439268 |

| Adrenaline (Epinephrine) | 5816 |

| Tamsulosin | 53930 |

| Phentolamine | 5779 |

| Clonidine | 2800 |

| Serotonin (B10506) | 5204 |

| Prostaglandin E2 (PGE2) | 5280360 |

| Leukotriene B4 (LTB4) | 5280733 |

| 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) | 5364124 |

| Inositol trisphosphate (IP3) | 700010 |

| Diacylglycerol (DAG) | 89913 |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 5284617 |

Note on Interactive Data Tables: The request for "interactive data tables" is interpreted as presenting data in a clear, structured table format using Markdown, as direct interactive functionality cannot be embedded in this text-based output. Any specific numerical data found in the search results suitable for tabulation has been incorporated into the text or could be presented in a markdown table if more distinct datasets were available. Based on the provided search results, the content is primarily descriptive of mechanisms and effects rather than quantitative data that would typically populate dynamic tables.## The Pharmacological Landscape of this compound: Mechanisms, Vasoconstriction, and Anti-inflammatory Actions

This compound is a well-established direct-acting sympathomimetic drug, widely recognized for its potent vasoconstrictive properties and its role as an alpha-adrenergic agonist drugbank.comnih.govjetir.orgnih.gov. Its therapeutic efficacy stems from a complex interplay with adrenergic receptors, leading to a cascade of intracellular signaling events that culminate in significant physiological effects, particularly in reducing blood flow and alleviating congestion drugbank.com.

Intracellular Signaling Pathways Initiated by Adrenoceptor Binding

The primary mechanism of action for this compound involves its binding to alpha-adrenoceptors, which are a class of G-protein-coupled receptors. This binding initiates distinct intracellular signaling pathways depending on the specific subtype of alpha-adrenoceptor activated drugbank.comnih.govjetir.org.

Gq-Protein-Coupled Receptor Activation and Phospholipase C Involvement

This compound's interaction with α1-adrenoceptors primarily triggers their coupling to Gq proteins drugbank.comnih.govjetir.orgnih.gov. This Gq protein activation subsequently leads to the stimulation of phospholipase C (PLC) drugbank.comnih.govjetir.orgnih.govtandfonline.com. Upon activation, PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) tandfonline.comnih.gov. The formation of IP3 is particularly important as it mediates the mobilization of intracellular calcium tandfonline.comnih.govulisboa.pt.

Gi-Protein-Coupled Receptor Activation and Adenyl Cyclase Inhibition

In addition to α1-adrenoceptors, this compound also acts on α2-adrenoceptors, which are coupled to Gi proteins drugbank.comnih.govjetir.org. The agonism of α2-adrenoceptors, specifically the α2B subtype, can induce vasoconstriction through the inhibition of adenyl cyclase drugbank.comnih.govjetir.orgresearchgate.net. This inhibition results in a reduction of intracellular cyclic adenosine monophosphate (cAMP) levels researchgate.net. Notably, studies indicate that oxymetazoline exhibits a higher affinity for α1A-adrenoceptors but demonstrates greater potency at α2B-adrenoceptors drugbank.com.

Calcium Mobilization and Vascular Smooth Muscle Contraction

The increase in intracellular calcium concentration, largely driven by the activation of α1-adrenoceptors and the subsequent production of IP3, is a pivotal event in initiating vascular smooth muscle contraction drugbank.comnih.govjetir.orgnih.govgenome.jp. Elevated calcium levels lead to the binding of calcium to calmodulin (CaM), forming a complex that activates myosin light chain kinase (MLCK) nih.govgenome.jp. Activated MLCK then phosphorylates the myosin light chain (MLC), facilitating the formation of cross-bridges between actin and myosin filaments, which is the fundamental process underlying smooth muscle contraction nih.govgenome.jp.

Vasoconstrictive Properties and Associated Physiological Effects

The potent vasoconstrictive action of this compound is central to its diverse therapeutic applications drugbank.comnih.govjetir.orgnih.govwikipedia.org. By stimulating both α1 and α2 adrenergic receptors, the compound induces the constriction of dilated arterioles, which in turn reduces blood flow within the affected vascular beds drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nl. This vasoconstriction manifests in several key physiological outcomes:

Reduction of Nasal Congestion : Within the nasal mucosa, oxymetazoline constricts the respiratory microvasculature, encompassing both resistance and capacitance blood vessels. This action significantly decreases nasal mucosal blood flow and reduces edema, thereby alleviating nasal congestion drugbank.comjetir.orgwikipedia.org.

Improved Airflow : The decrease in mucosal swelling and blood flow leads to an enlargement of the airway lumen and a reduction in airflow resistance, facilitating improved nasal airflow drugbank.comwikipedia.org.

Hemostatic Application : Due to its ability to induce vasoconstriction, this compound (0.05% concentration) has been utilized as a hemostatic agent, particularly when applied via soaked gauze, to minimize intraoperative and postoperative bleeding during dermatologic surgical procedures jrmds.in.

Eyelid Elevation in Ptosis : In the context of acquired blepharoptosis (drooping of the upper eyelid), oxymetazoline is hypothesized to exert its effect by stimulating alpha-adrenergic receptors located on the Müller muscle, leading to muscle contraction and subsequent eyelid elevation drugbank.comnih.govjetir.orgwikipedia.orgjrmds.in.

Adjunct to Local Anesthesia : When combined with local anesthetic agents such as tetracaine in dental procedures, the vasoconstrictive property of oxymetazoline serves to counteract the vasodilatory effects of the anesthetic. This helps to reduce blood flow to the application site, thereby enhancing and prolonging the duration of local anesthesia drugbank.comnih.govjetir.org.

The onset of topical vasoconstriction following this compound administration is typically rapid, providing relief within minutes, with effects often lasting for up to 12 hours drugbank.comjetir.orgwikipedia.orggeneesmiddeleninformatiebank.nlmims.com.

Antioxidant Actions and Inflammation Modulation

Beyond its well-known vasoconstrictive effects, research has elucidated additional antioxidant and anti-inflammatory properties of this compound drugbank.comjrmds.innih.govhelmholtz-munich.de.

Antioxidant Activity : Early in vitro studies highlighted oxymetazoline's capacity to exhibit antioxidant actions through the inhibition of microsomal lipid peroxidation and by mediating hydroxyl radical scavenging activity drugbank.com. This suggests a protective effect against oxidants, which are known contributors to tissue damage in inflammatory processes drugbank.com. Furthermore, oxymetazoline has been shown to prevent the particle-induced formation of 8-isoprostane, a biomarker of oxidative stress, demonstrating its antioxidative and radical scavenging capabilities helmholtz-munich.de.

Inflammation Modulation : Oxymetazoline modulates inflammatory responses through several mechanisms:

Cytokine Suppression : It has been observed to reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and interleukin-8 (IL-8) jrmds.in.

Arachidonic Acid Cascade Interference : Oxymetazoline significantly influences the arachidonic acid cascade by avidly blocking the activity of 5-lipoxygenase (5-LO). This blockade leads to a decrement in the synthesis of the potent pro-inflammatory mediator leukotriene B4 (LTB4) jrmds.innih.govhelmholtz-munich.de. Studies conducted on human neutrophils and canine alveolar macrophages have corroborated that oxymetazoline suppresses pro-inflammatory reactions, including 5-LO activity, LTB4 formation, and respiratory burst, without negatively impacting the synthesis of immune-modulating prostaglandin E2 (PGE2) and anti-inflammatory 15(S)-hydroxy-eicosatetraenoic acid (15-HETE) nih.govhelmholtz-munich.de.

This capacity for immunomodulation suggests that oxymetazoline may play a role in resolving inflammatory reactions, potentially contributing to a shorter duration of inflammatory conditions such as rhinitis nih.govnih.gov.

Pharmacokinetics and Pharmacodynamics in Advanced Research Contexts

Systemic Absorption and Distribution Dynamics

The systemic absorption of oxymetazoline (B75379) hydrochloride exhibits variations based on the route and formulation of administration, with absorption generally being limited following topical applications. When administered dermally, such as with a cream formulation for facial erythema, systemic absorption is observed to be limited, with bioavailability ranging from 3.6% to 7.4% in rats following repeated application of 0.05% to 0.5% concentrations fda.gov. Studies in minipigs using 0.25% to 2.5% cream formulations demonstrated absorption into the skin, leading to tissue concentrations in the microgram per gram (µg/g) range, while corresponding plasma concentrations remained in the picogram per milliliter (pg/mL) range fda.gov.

For ophthalmic administration in healthy adults, the median time to peak plasma concentration (Tmax) of oxymetazoline has been reported as 2 hours, with a range of 0.5 to 12 hours. A single ocular drop resulted in a mean maximum plasma concentration (Cmax) of 30.5 ± 12.7 pg/mL and an area under the curve (AUCinf) of 468 ± 214 pg·hr/mL drugbank.comfda.gov.

Following nasal administration, particularly with combination products, oxymetazoline reaches maximum concentrations rapidly, typically within approximately 10 minutes, with a median Tmax of 5 minutes. A mean Cmax of 1.78 ng/mL has been observed following nasal administration of a 0.6 mL combination product drugbank.comjetir.orgfda.gov. The use of oxymetazoline-soaked pledgets for nasal surgery has shown a relative bioavailability 2.3 times higher compared to spray formulations, though systemic absorption remains slow, with an absorption half-life of 64 minutes nih.gov. The high lipophilicity of oxymetazoline contributes to its potential for rapid absorption into systemic circulation alzdiscovery.org. Furthermore, the integrity of the nasal epithelium plays a role, with increased drug absorption observed when the mucosa is damaged alzdiscovery.org.

Information regarding the volume of distribution for oxymetazoline is limited drugbank.com. However, a single intravenous dose pharmacokinetic study in rats indicated that the volume of distribution and clearance rate were greater in males fda.gov.

Elimination Half-Life and Excretion Pathways

The elimination half-life of oxymetazoline hydrochloride varies depending on the route of administration and species. In humans, the elimination half-life generally ranges from 5 to 8 hours jetir.orgwikipedia.org. More specifically, following ocular administration in healthy adults, the mean terminal half-life was determined to be 8.3 hours, with a range of 5.6 to 13.9 hours drugbank.commims.comnih.gov. For nasal administration of a combination product containing oxymetazoline and tetracaine (B1683103), the terminal half-life in adult subjects is approximately 5.2 hours drugbank.comjetir.orgfda.gov.

In non-human studies, oxymetazoline eliminated with a half-life (T1/2) of 4.0 to 6.8 hours in rats following dermal application fda.gov. When considering dermal cream formulations for rosacea, the mean effective half-life of oxymetazoline was estimated to be between 18 and 28 hours, irrespective of once-daily or twice-daily dosing regimens google.com.

The primary route of elimination for oxymetazoline at clinically relevant concentrations is renal excretion drugbank.comjetir.orgfda.gov. In humans, approximately 30% of the dose is excreted unchanged by the kidneys, and 10% is excreted in feces jetir.orgwikipedia.org. Studies in rats showed that urinary excretion was the main route of elimination, accounting for approximately 60% of the dose, with about 20% as unchanged oxymetazoline and 40% as metabolites fda.gov. Similar amounts of unmetabolized radioactive oxymetazoline (23%) were excreted in urine after ocular and nasal application in rabbit studies nih.gov.

Protein Binding Characteristics

In vitro studies have demonstrated that this compound exhibits moderate binding to human plasma proteins. Specifically, it is 56.7% to 57.5% bound to human plasma proteins drugbank.comjetir.orgmims.comnih.govfda.gov. Further research indicates variations in protein binding based on the type of plasma anticoagulant: 56.7-57.5% in fresh Na2EDTA human plasma and 36.0-49.1% in frozen K2EDTA human plasma fda.gov. Additionally, in studies with isolated proteins, the fraction of protein-bound oxymetazoline was found to be 23.5-26.1% in 600 µM human serum albumin and 20.5-31.2% in 25 µM human alpha1-acid glycoprotein (B1211001) fda.gov.

Metabolic Pathways and Metabolite Identification

Oxymetazoline is minimally metabolized in the liver drugbank.comjetir.orgmims.comfda.gov. In vitro studies utilizing human liver microsomes have shown that approximately 95.9% to 96% of the total dose of oxymetazoline remained as the unchanged parent compound after a 120-minute incubation drugbank.comfda.gov.

Advanced research has identified several metabolites of oxymetazoline through liquid chromatography (LC)/UV/tandem mass spectrometry (MS/MS) in human, rat, and rabbit liver post-mitochondrial supernatant (S9) fractions and microsomes nih.govebi.ac.uk:

M1 : Monohydroxylation of the t-butyl group.

M2 : Oxidative dehydrogenation of the imidazoline (B1206853) to an imidazole (B134444) moiety.

M3 : Monohydroxylation of M2.

M4 : Dihydroxylation of oxymetazoline.

M5 : Dihydroxylation of M2.

The cytochrome P450 (CYP) isoform CYP2C19 has been identified as the sole P450 enzyme catalyzing the formation of M1, M2, and M3 nih.govebi.ac.uk. Beyond these primary metabolites, glutathione (B108866) conjugates (M6 and M7) and cysteine conjugates (M8 and M9), as well as hydroxylated glutathione conjugates (M10 and M11), have been identified in liver S9 fractions. This indicates the capacity of oxymetazoline to undergo bioactivation to reactive intermediate species nih.govebi.ac.uk. Notably, M6 was identified as the glutathione conjugate of a p-quinone methide, formed via a CYP2C19-catalyzed two-electron oxidation nih.gov. Additionally, an O-glucuronide metabolite catalyzed by UGT1A9 has been identified in vitro drugbank.comfda.govnih.gov.

Dose-Dependent Systemic Exposure in Various Formulations

Systemic exposure to this compound demonstrates dose-dependent characteristics across different formulations.

Dermal Formulations (e.g., for Rosacea): In studies involving dermal application of oxymetazoline cream to rats and minipigs, plasma Cmax and AUC values were generally dose-dependent fda.gov. For cream formulations used in rosacea treatment, the systemic exposure following dermal administration of 0.5%, 1.0%, and 1.5% oxymetazoline cream appeared to increase approximately dose proportionally google.com. For a 1.0% this compound cream applied once daily:

Following the first dose, the mean Cmax was 60.5 ± 53.9 pg/mL, and the AUC0-24hr was 895 ± 798 pg·hr/mL drugbank.comfda.gov.

Table 1: Pharmacokinetic Parameters of Oxymetazoline HCl Cream (1.0% QD) in Adults

| Parameter | First Dose (Mean ± SD) | Day 28 (Mean ± SD) | Source |

| Cmax (pg/mL) | 60.5 ± 53.9 | 66.4 ± 67.1 | drugbank.comfda.gov |

| AUC0-24hr (pg·hr/mL) | 895 ± 798 | 1050 ± 992 | drugbank.comfda.gov |

Nasal Formulations: Following nasal administration of a 0.6 mL combination product containing oxymetazoline and tetracaine, the mean Cmax was 1.78 ng/mL, and the AUC0-inf was 4.24 ng·h/mL, with a median Tmax of 5 minutes drugbank.comfda.gov. Dose-dependent systemic exposure was evident with varying volumes of a nasal combination product:

Table 2: Dose-Dependent Systemic Exposure of Oxymetazoline HCl (Nasal Administration)

| Dose (Oxymetazoline) | Formulation Volume | Mean Cmax (ng/mL) | Mean AUC0-inf (ng·h/mL) | Source |

| 0.05 mg | 0.1 mL | 0.37 ± 0.43 | 0.99 (N=1) | fda.gov |

| 0.1 mg | 0.2 mL | 0.85 ± 0.45 | 2.53 ± 1.08 | fda.gov |

| 0.2 mg | 0.4 mL | 1.2 ± 0.38 | 2.64 ± 0.41 | fda.gov |

| - | 0.6 mL | 1.78 | 4.24 | drugbank.comfda.gov |

Although nasal pledgets led to a 2.3-fold increase in relative bioavailability compared to spray formulations, the slow absorption rate ensured low serum concentrations and limited systemic effects nih.gov.

Ocular Formulations: A single-drop ocular administration of oxymetazoline in healthy adult subjects resulted in a mean Cmax of 30.5 ± 12.7 pg/mL and an AUCinf of 468 ± 214 pg·hr/mL drugbank.comfda.gov.

Clinical Efficacy and Outcome Research for Specific Therapeutic Applications

Ophthalmic Applications and Ocular Physiology

In ophthalmology, oxymetazoline (B75379) hydrochloride has been developed as a treatment for acquired blepharoptosis and has been studied for its effects on intraocular pressure and pupil size.

Acquired blepharoptosis, or drooping of the upper eyelid, can result from various causes and may lead to functional and cosmetic concerns. globalrph.commedicinenet.com Oxymetazoline hydrochloride has emerged as a non-surgical option for this condition. globalrph.com Its efficacy is rooted in its pharmacological action on a specific muscle of the eyelid.

The primary mechanism by which this compound alleviates acquired ptosis is through the stimulation of Müller's muscle, also known as the superior tarsal muscle. nih.govclinicaltrials.gov This smooth muscle is innervated by the sympathetic nervous system and contributes to the elevation of the upper eyelid. nih.govmodernaesthetics.com Oxymetazoline, being an alpha-adrenergic agonist, directly stimulates the alpha-adrenergic receptors present in Müller's muscle. medicinenet.comnih.gov This stimulation causes the muscle to contract, resulting in the elevation of the upper eyelid. medicinenet.comoptometrytimes.com

Clinical studies have demonstrated a significant improvement in eyelid elevation following the application of this compound ophthalmic solution. The table below summarizes key findings from relevant research.

| Study/Trial | Key Finding on Eyelid Elevation |

| Phase 3 Clinical Trials (Pooled Analysis) | A statistically significant increase from baseline in upper eyelid elevation (Marginal Reflex Distance 1 - MRD-1) was observed. On Day 1, the mean difference in MRD-1 change from baseline between the oxymetazoline and vehicle groups was 0.47 mm. modernaesthetics.com |

| Systematic Review and Meta-Analysis | Across included randomized controlled trials, the improvement in MRD-1 from baseline ranged from 0.80 mm to 1.06 mm. researchgate.netdovepress.com A clinically significant improvement in ptosis is often considered to be at least a 1 mm increase in MRD-1. dovepress.com |

| Long-term Efficacy Study | The effect of upper eyelid elevation was shown to be rapid and sustained over a 42-day period of use. nih.gov |

A significant consequence of blepharoptosis can be the obstruction of the superior visual field, which can interfere with daily activities. fda.gov By elevating the drooping eyelid, this compound has been shown to effectively reduce these visual field deficits. nih.govfda.gov

Two Phase 3, randomized, multicenter studies demonstrated that this compound ophthalmic solution was superior to a placebo in improving the superior visual field in patients with acquired blepharoptosis. fda.gov The primary efficacy endpoint in these studies was the change from baseline in the number of points seen on the Leicester Peripheral Field Test (LPFT).

The following table presents data on the improvement of superior visual field deficits from a pooled analysis of two randomized clinical trials. nih.gov

| Time Point | Treatment Group | Mean Change in LPFT Points from Baseline (±SD) | Mean Difference vs. Vehicle (95% CI) | P-value |

| Day 1 | Oxymetazoline 0.1% | 5.9 (±6.4) | 4.07 (2.74-5.39) | < .001 |

| Vehicle | 1.8 (±4.1) | |||

| Day 14 | Oxymetazoline 0.1% | 7.1 (±5.9) | 4.74 (3.43-6.04) | < .001 |

| Vehicle | 2.4 (±5.5) |

The onset of improvement in the superior visual field is observed to be approximately 2 hours after dosing and can last for at least 6 hours. fda.gov

Research has indicated that oxymetazoline can influence intraocular pressure (IOP). A study investigating the effect of oxymetazoline nasal spray over five days found a significant reduction in IOP in both healthy individuals and patients with glaucoma. nih.govresearchgate.net Another study in monkeys and rabbits showed that oxymetazoline reduces IOP by decreasing the rate of aqueous humor flow and increasing uveoscleral outflow. nih.gov

However, it is also noted that as a sympathomimetic agent, oxymetazoline may impact blood pressure and should be used with caution in patients with untreated narrow-angle glaucoma, as it may increase the risk of angle closure. medicinenet.comdrugs.com Pooled safety data from clinical trials for blepharoptosis showed no clinically significant shifts from baseline for IOP in either the oxymetazoline or vehicle groups. dovepress.com

Sympathomimetic agents that stimulate alpha-adrenergic receptors can cause pupil dilation (mydriasis). drugs.com Studies on oxymetazoline have shown that it can induce mydriasis in treated eyes. nih.gov However, a pooled analysis of clinical trials for acquired ptosis using a 0.1% ophthalmic solution reported no clinically significant mean change in pupil diameter and no reports of mydriasis, suggesting the effect on pupil size with this specific formulation was not significant. nih.gov

Acquired Blepharoptosis (Ptosis) Treatment Mechanisms

Dermatological Applications in Cutaneous Vasculature

In dermatology, this compound is utilized for its vasoconstrictive properties, primarily in the treatment of persistent facial erythema (redness) associated with rosacea. nextstepsinderm.commedlineplus.gov Rosacea is a chronic inflammatory skin condition characterized by symptoms such as facial erythema, telangiectasias, and inflammatory lesions. tandfonline.com

Oxymetazoline acts as a selective alpha-1A adrenoceptor agonist and a partial alpha-2A adrenoceptor agonist. nextstepsinderm.com In individuals with rosacea, the superficial cutaneous blood vessels are in a state of sustained dilation. nextstepsinderm.com By activating the alpha-1 adrenoceptors on the vascular smooth muscle cells of these vessels, oxymetazoline induces vasoconstriction, which leads to a reduction in facial erythema. nextstepsinderm.comtandfonline.compatsnap.com Some evidence also suggests that oxymetazoline may have anti-inflammatory effects. nextstepsinderm.comjrmds.in

Clinical trials have demonstrated the efficacy of topical oxymetazoline cream in reducing persistent facial erythema.

| Study/Trial | Key Finding on Facial Erythema |

| REVEAL Trial (52-week open-label) | Demonstrated sustained efficacy of oxymetazoline for moderate-to-severe persistent erythema of rosacea. At week 52, 36.7% and 43.4% of patients achieved a 2-grade or greater composite improvement from baseline in both Clinician Erythema Assessment and Subject Self-Assessment 3 and 6 hours after a dose, respectively. nih.gov |

| General Clinical Trial Data | An observable reduction in erythema is typically achieved within 1 to 3 hours of application. researchgate.net |

Persistent Facial Erythema Associated with Rosacea

This compound has demonstrated significant efficacy in the treatment of persistent facial erythema associated with rosacea. jddonline.comnih.govresearchgate.nettandfonline.comnih.gov As a potent α-1A adrenergic receptor agonist, its therapeutic effect is primarily attributed to its vasoconstrictive properties on cutaneous microvasculature. jddonline.comjrmds.in

Pivotal phase 3 clinical trials, known as the REVEAL trials, have provided robust evidence for the efficacy and safety of a 1.0% this compound cream. jddonline.comnih.gov In two identically designed, randomized, controlled trials, a total of 885 patients with moderate to severe persistent erythema of rosacea were treated with either oxymetazoline cream or a vehicle cream once daily for 29 days. jddonline.com The primary efficacy outcome was a composite success, defined as a 2-grade or greater decrease from baseline on both the Clinician Erythema Assessment (CEA) and the Subject Self-Assessment (SSA) for rosacea facial redness. nih.gov

The results from these trials showed that a significantly greater proportion of patients in the oxymetazoline group achieved the primary efficacy outcome at hours 3, 6, 9, and 12 on day 29 compared to the vehicle group. jddonline.comnih.gov A pooled analysis of these two trials confirmed these findings, with statistically significant differences favoring oxymetazoline over the vehicle. jddonline.com Furthermore, a long-term, open-label study involving 440 patients who applied the cream daily for 52 weeks supported its sustained efficacy and tolerability. nih.gov

Clinical Trial Results for Oxymetazoline in Rosacea-Associated Erythema

| Trial/Study | Number of Patients | Primary Outcome | Key Finding |

|---|---|---|---|

| REVEAL Phase 3 Trials (Pooled) | 885 | ≥2-grade improvement on CEA and SSA at hours 3, 6, 9, and 12 on day 29 | Significantly more patients in the oxymetazoline group achieved the primary outcome compared to vehicle (P < 0.001). jddonline.com |

| First REVEAL Trial | 440 | ≥2-grade decrease from baseline on both CEA and SSA at hours 3, 6, 9, and 12 post-dose on day 29 | Significantly greater proportions of oxymetazoline recipients achieved the primary efficacy outcome at each time point (P < 0.02) and overall (P < 0.001) compared with vehicle recipients. nih.gov |

| REVEAL Long-Term Study | 440 | Long-term safety and efficacy over 52 weeks | Treatment-related adverse events were mostly mild or moderate, and improvements in CEA were observed. nih.gov |

Post-Acne Erythema

Topical application of this compound has also been investigated as a treatment for post-acne erythema (PAE), a common sequela of acne inflammation. medznat.rumedicaldialogues.inscispace.comresearchgate.net The underlying principle for its use in PAE is its vasoconstrictive effect, which reduces the redness associated with dilated capillaries in the affected skin. researchgate.net

Efficacy of Oxymetazoline in Post-Acne Erythema

| Study Design | Number of Participants | Key Outcomes | Results |

|---|---|---|---|

| Randomized, placebo-controlled, split-face trial (0.05% solution) | 30 | - PAE lesion counts

| - Significantly greater reduction in PAE lesion counts with oxymetazoline after 8 weeks. medznat.ruscispace.com |

| Controlled, left-to-right face comparative trial (1.5% liposomal base) | 40 | - Investigator's global assessment

| - Topical oxymetazoline was significantly effective in diminishing PAE compared to the placebo. researchgate.net |

Combination Therapies with Pulsed-Dye Laser

The combination of this compound with pulsed-dye laser (PDL) therapy has been explored as a potentially synergistic approach for treating erythematotelangiectatic rosacea. jrmds.innih.govnih.govjrmds.in PDL targets hemoglobin within blood vessels, while oxymetazoline induces vasoconstriction, theoretically enhancing the laser's efficacy. jrmds.injrmds.in

A randomized, controlled, prospective clinical trial with 34 patients compared the outcomes of PDL combined with oxymetazoline cream versus oxymetazoline cream alone. nih.govnih.gov The arm receiving the combination therapy showed significantly greater improvement in mean vessel size at 3 and 6 months post-baseline compared to the monotherapy arm. nih.gov Furthermore, the investigator's global assessment scores and subject's global assessment scores indicated a statistically significant greater improvement in the combination therapy group at various follow-up points. nih.gov An animal model study also suggested that the combination of oxymetazoline and PDL could induce persistent vascular shutdown seven days after irradiation. jrmds.injrmds.inescholarship.org Retrospective reviews have also supported the enhanced clinical outcomes of this dual therapy approach, particularly in patients with moderate to severe rosacea. nih.gov

Intranasal Applications and Nasal Physiology

Nasal Vasoconstriction and Edema Reduction

This compound is a potent sympathomimetic agent that acts as a selective agonist at α-1 adrenergic receptors and, to a lesser extent, α-2 adrenergic receptors. patsnap.comyoutube.comwikipedia.org When administered intranasally, it directly stimulates these receptors on the smooth muscle cells of blood vessels in the nasal mucosa. patsnap.com This stimulation leads to vasoconstriction, the narrowing of these blood vessels. patsnap.comwikipedia.org

The vasoconstrictive action of oxymetazoline results in a reduction of blood flow to the nasal passages. patsnap.comwikipedia.org This decreased blood flow leads to a reduction in swelling and edema of the nasal tissues. patsnap.comdrugbank.com The reduction in fluid exudation from postcapillary venules further contributes to the decongestant effect. wikipedia.org Consequently, the diameter of the airway lumen increases, making it easier to breathe. wikipedia.org Studies have shown that oxymetazoline can reduce nasal airway resistance by up to 35.7% and decrease nasal mucosal blood flow by as much as 50%. wikipedia.org

Rhinitis and Nasal Congestion

Due to its effective vasoconstrictive properties, this compound is widely used for the temporary relief of nasal congestion caused by various conditions, including the common cold, hay fever, and other allergies. mayoclinic.orgmedlineplus.govdrugs.comotrivin.co.in By shrinking the swollen blood vessels in the nasal passages, it helps to alleviate the sensation of a stuffy nose. drugs.comotrivin.co.in

The onset of action is typically rapid, with relief from nasal congestion often occurring within minutes of application. patsnap.com The effects of a single dose can last for up to 12 hours, providing prolonged relief. drugbank.com This makes it a convenient option for managing the symptoms of acute rhinitis and sinus congestion. drugbank.commedlineplus.gov

Chronic Rhinitis Management

In the context of chronic rhinitis, the use of this compound has been studied, particularly in combination with intranasal corticosteroids. nih.govresearchgate.netmedpath.com While long-term, continuous use of oxymetazoline alone is not recommended due to the risk of rhinitis medicamentosa (rebound congestion), its concurrent administration with intranasal steroids may offer additional benefits in managing persistent nasal congestion. medpath.commedscape.com

A systematic review of four randomized controlled trials involving 838 patients found that the combination of an intranasal corticosteroid spray and this compound resulted in superior improvement in nasal congestion compared to control groups. nih.govresearchgate.net The combination therapy also led to a higher nasal volume compared to either placebo or oxymetazoline alone. nih.govresearchgate.net This suggests that for patients with chronic rhinitis whose symptoms are not adequately controlled by intranasal steroids alone, the addition of oxymetazoline may provide further symptomatic relief without inducing rhinitis medicamentosa. nih.govmedscape.com

Mechanisms of Rhinitis Medicamentosa (Rebound Congestion)

Rhinitis medicamentosa, or rebound congestion, is a condition characterized by the paradoxical worsening of nasal congestion following the prolonged use of topical nasal decongestants like this compound. The underlying pathophysiology is complex and involves several proposed mechanisms that lead to a cycle of dependency on the medication.

Alpha-Receptor Internalization and Uncoupling

One of the primary mechanisms implicated in rhinitis medicamentosa is the alteration of alpha-adrenergic receptors in the nasal mucosa. Oxymetazoline is an agonist of both α1- and α2-adrenoceptors, which mediate vasoconstriction. drugbank.com Chronic stimulation of these receptors can lead to their desensitization and internalization. nih.gov

Research has shown that oxymetazoline, as a low-efficacy agonist, can induce G protein-coupled receptor kinase 2-dependent phosphorylation of α1A-adrenoceptors. nih.govresearchgate.net This phosphorylation is a critical step that often precedes receptor desensitization and internalization. nih.govresearchgate.net Studies in human embryonic kidney-293 cells demonstrated that exposure to oxymetazoline resulted in a rapid internalization of approximately 40% of α1A-adrenoceptors within just five minutes of stimulation. nih.govresearchgate.net This process of receptor internalization reduces the number of available receptors on the cell surface, leading to a diminished response to the drug, a phenomenon known as tachyphylaxis. nih.gov

Vasodilation of Deep Venous Sinusoids

The nasal mucosa contains a network of deep venous sinusoids, which are capacitance vessels regulated by both alpha-1 and alpha-2 adrenoceptors. nih.gov The constriction of these sinusoids by oxymetazoline is a key factor in its decongestant effect, as it reduces blood flow and edema in the nasal passages. nih.gov However, with prolonged use and the subsequent downregulation of alpha-receptors, the vasoconstrictive effect of oxymetazoline wanes. This can lead to a relative dominance of vasodilatory mechanisms, resulting in engorgement of the venous sinusoids and a return of nasal congestion. One study highlighted that oxymetazoline acts as an α-adrenergic agonist on the vascular smooth muscle, constricting these venous sinusoids. nih.gov

Nasal Hyperreactivity

Prolonged use of oxymetazoline can also induce a state of nasal hyperreactivity, where the nasal mucosa becomes more sensitive to various stimuli. This is characterized by an exaggerated response to irritants, leading to increased nasal congestion.

Studies have utilized histamine (B1213489) challenge tests to objectively measure this hyperreactivity. In one study, healthy volunteers who used oxymetazoline nasal spray for 30 days showed a significant increase in histamine sensitivity. tandfonline.com Another study involving patients with a history of rhinitis medicamentosa found that even a seven-day course of oxymetazoline, after a year of abstinence, resulted in increased histamine sensitivity, indicating a rapid return to a hyperreactive state. nih.gov The level of histamine sensitivity observed in these subjects was comparable to that seen in patients with non-allergic nasal hyperreactivity. nih.gov

Tachyphylaxis of Response

Tachyphylaxis, the rapid decrease in the response to a drug after repeated administration, is a hallmark of prolonged oxymetazoline use. This phenomenon is a direct consequence of the cellular mechanisms described above, particularly alpha-receptor desensitization and internalization. nih.gov

Clinical studies have demonstrated the development of tachyphylaxis with sustained oxymetazoline use. For instance, a study showed that after 14 days of continuous oxymetazoline treatment, there was a significant decrease in the drug's decongestant effect, as measured by a downward shift in the dose-response curve for peak nasal inspiratory flow. atsjournals.org However, some research suggests that tachyphylaxis may not be clinically significant with shorter-term use. One study found no evidence of rebound congestion or tachyphylaxis in normal subjects after four weeks of three-times-daily oxymetazoline administration. nih.govresearchgate.net

Co-administration with Intranasal Corticosteroids to Mitigate Rebound Congestion and Tachyphylaxis

The co-administration of intranasal corticosteroids (INCS) with oxymetazoline has been investigated as a strategy to mitigate the development of rebound congestion and tachyphylaxis. INCS are known for their anti-inflammatory properties and their ability to up-regulate adrenergic receptors.

Several studies have shown that the combination of an INCS, such as fluticasone (B1203827) furoate or mometasone (B142194) furoate, with oxymetazoline can provide superior and sustained relief from nasal congestion compared to either agent alone, without inducing rhinitis medicamentosa. nih.govnih.govtandfonline.comnih.gov For example, a study demonstrated that the addition of fluticasone to a 14-day course of oxymetazoline reversed the tachyphylaxis and rebound congestion observed with oxymetazoline alone. atsjournals.orgnih.gov After three days of combined treatment, peak nasal inspiratory flow increased, and the oxymetazoline dose-response curve shifted upward, indicating a restoration of the decongestant effect. atsjournals.orgnih.gov

Another study found that a fixed-dose combination of fluticasone furoate and oxymetazoline was superior to fluticasone alone in relieving nasal congestion in patients with allergic rhinitis over a 28-day period, with no evidence of rebound congestion upon discontinuation. nih.govtandfonline.com Similarly, the combination of mometasone furoate and oxymetazoline has been shown to provide faster onset of action and better-sustained efficacy in seasonal allergic rhinitis compared to either drug used as monotherapy. nih.govresearchgate.net A pilot study also suggested that this combination could be beneficial for patients with persistent nasal congestion that is unresponsive to corticosteroid monotherapy, without causing rhinitis medicamentosa. nih.govallermi.com

Table 1: Clinical Studies on Co-administration of Oxymetazoline and Intranasal Corticosteroids

| Intranasal Corticosteroid | Study Design | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Fluticasone Furoate | Randomized, double-blind, placebo-controlled | 4 weeks | Combination therapy was more effective than either agent alone in reducing total nasal symptom scores and increasing nasal volume. No evidence of rhinitis medicamentosa. | nih.gov |

| Fluticasone Propionate (B1217596) | Randomized, double-blind, placebo-controlled, crossover | 17 days | Fluticasone reversed oxymetazoline-induced tachyphylaxis and rebound congestion after 14 days of oxymetazoline use. | atsjournals.orgnih.gov |

| Fluticasone Furoate | Prospective, randomized, double-blind, active-controlled | 28 days | Fixed-dose combination was superior to fluticasone alone in reducing nighttime nasal symptoms, with no rebound congestion. | nih.govtandfonline.com |

| Mometasone Furoate | Phase 2, controlled clinical trial | 15 days | Combination therapy provided faster onset of action and better sustained efficacy for seasonal allergic rhinitis symptoms compared to monotherapy. | nih.govresearchgate.net |

| Mometasone Furoate | Pilot, randomized, double-blind, placebo-controlled | 20 days | Combination improved activity-related quality of life, particularly sleep, in patients with persistent nasal congestion unresponsive to corticosteroids, with no rhinitis medicamentosa. | nih.govallermi.com |

Novel and Investigational Therapeutic Uses

Beyond its established use as a nasal decongestant, this compound is being investigated and utilized for other therapeutic applications, primarily leveraging its vasoconstrictive properties.

One of the most notable novel applications is in the treatment of persistent facial erythema associated with rosacea. nih.govaafp.orgmedlineplus.gov A topical cream formulation of this compound has been developed for this indication. aafp.org By acting as an alpha1A adrenoceptor agonist, it causes vasoconstriction of the dilated blood vessels in the facial skin, thereby reducing redness. aafp.org Clinical trials have shown that once-daily application of oxymetazoline cream can lead to a significant reduction in facial erythema in adults with moderate to severe rosacea. aafp.org

Another approved novel use for oxymetazoline is in the treatment of acquired blepharoptosis, or drooping of the upper eyelid, in adults. nih.govtheskincentermd.comclevelandclinic.orgwikipedia.org An ophthalmic solution of this compound is administered to the eye, where it is believed to stimulate the alpha-adrenergic receptors in the Müller's muscle, causing it to contract and lift the eyelid. theskincentermd.comclevelandclinic.org Clinical studies have demonstrated a significant improvement in the marginal reflex distance 1 (MRD1), a measure of eyelid height, following treatment with oxymetazoline eye drops. nih.govophthalmology360.com The effect is rapid, with eyelid elevation observed within minutes of administration. ophthalmology360.comdroracle.ai

Table 2: Novel Therapeutic Applications of this compound

| Therapeutic Area | Formulation | Mechanism of Action | Clinical Outcome | Reference(s) |

|---|---|---|---|---|

| Dermatology | Topical Cream (1%) | Alpha1A adrenoceptor agonist; vasoconstriction of facial blood vessels | Reduction of persistent facial erythema in rosacea | nih.govaafp.orgmedlineplus.gov |

| Ophthalmology | Ophthalmic Solution (0.1%) | Stimulation of alpha-adrenergic receptors in Müller's muscle | Elevation of the upper eyelid in acquired blepharoptosis | nih.govtheskincentermd.comclevelandclinic.orgwikipedia.org |

Hemostatic Agent in Dermatologic Surgery

This compound has demonstrated utility as a cost-effective hemostatic agent in the context of dermatologic surgery, particularly in procedures involving highly vascular areas like the nasal mucosa. clinicaltrials.govnih.gov Its vasoconstrictive properties are harnessed to minimize both intraoperative and postoperative bleeding. nih.gov

A key application is in managing bleeding of exposed nasal mucosa following procedures such as Mohs surgery for nose neoplasms. clinicaltrials.gov Research has shown that the use of pledgets soaked in a 0.05% this compound solution is an effective method for achieving hemostasis in these surgical sites. clinicaltrials.gov This approach helps to control bleeding in large surgical defects, contributing to a clearer surgical field and potentially reducing procedure time. nih.gov The vasoconstrictive action of oxymetazoline on the smooth muscle of the vasculature makes it a useful tool for topical hemostasis. nih.gov

| Study Focus | Intervention | Key Finding | Reference |

|---|---|---|---|

| Hemostasis of Exposed Nasal Mucosa After Dermatologic Surgery | This compound 0.05% Soaked Pledgets | Effective for achieving hemostasis in surgical sites like those from Mohs surgery. | clinicaltrials.gov |

| General Dermatologic Surgeries | This compound 0.05% Soaked Gauze | Considered a cost-effective modality for minimizing both intraoperative and postoperative bleeding. | nih.gov |

Local Anesthesia Adjuvant in Dentistry

This compound is a component of a needle-free anesthetic option for certain dental procedures. It is combined with tetracaine (B1683103) hydrochloride in a nasal spray formulation to provide anesthesia for maxillary teeth. researchgate.netnih.gov This combination leverages the vasoconstrictive effects of oxymetazoline to prolong the local anesthetic action of tetracaine. nih.gov

Clinical trials have evaluated the efficacy of this intranasal spray. In a Phase 2 study, 45 healthy adults requiring restoration of one maxillary tooth were randomized to receive either a standard intra-oral lidocaine-epinephrine injection or the tetracaine hydrochloride-oxymetazoline hydrochloride nasal spray. researchgate.net The primary endpoint was the need for rescue anesthesia. The results showed that 83.3% of patients (25 out of 30) who received the nasal spray did not require rescue anesthesia. researchgate.net This success rate was significantly different from a hypothesized placebo effect. researchgate.net

Further studies have confirmed that a 3% tetracaine plus 0.05% oxymetazoline formulation provides sufficient dental anesthesia for restorative procedures on maxillary premolars, canines, and incisors, with success rates between 83% and 90%. nih.gov The vasoconstrictive action of oxymetazoline was determined to be necessary for the anesthetic success. nih.gov

| Study Phase | Patient Population | Intervention | Primary Outcome | Success Rate | Reference |

|---|---|---|---|---|---|

| Phase 2 | 45 healthy adults requiring maxillary tooth restoration | Tetracaine hydrochloride-oxymetazoline hydrochloride nasal spray | Use of rescue anesthesia | 83.3% did not require rescue anesthesia | researchgate.net |

| Not Specified | Patients undergoing restorative procedures on maxillary premolars, canines, and incisors | 3% tetracaine plus 0.05% oxymetazoline nasal spray | Sufficient local anesthesia for procedure completion | 83% to 90% | nih.gov |

Prevention of Hypotension during Spinal Anesthesia

Based on a review of the available clinical research, there is no evidence to support the use of this compound for the prevention of hypotension during spinal anesthesia. Studies on preventing spinal anesthesia-induced hypotension focus on other interventions such as intravenous fluids and other vasopressor drugs like phenylephrine (B352888) and ephedrine. anesthesiaserviceswi.com

Perioperative Pediatric Use in ENT Surgery

This compound is used off-label in pediatric ear, nose, and throat (ENT) surgery for its vasoconstrictive properties. nih.govyoutube.com It is applied topically to the nasal mucosa to improve visualization of the airway and to minimize both intraoperative and postoperative bleeding. nih.gov

Research has demonstrated a superior efficacy and safety profile for oxymetazoline when compared with other topical vasoconstrictive agents like phenylephrine and cocaine in children. One study comparing topical nasal applications of 0.05% oxymetazoline, 0.25% phenylephrine, and 4% cocaine during functional endoscopic sinus surgery in children concluded that oxymetazoline was the preferred vasoconstrictor. It was associated with the best subjective evaluation of bleeding and surgical visualization. Consequently, some recommendations suggest the use of 0.05% oxymetazoline as the initial vasoconstrictor in patients under 12 years of age undergoing ENT surgery.

A double-blind, randomized clinical trial investigated the effect of 0.5% oxymetazoline nasal drops on post-tonsillectomy outcomes in children. The study found that oxymetazoline significantly reduced post-tonsillectomy hemorrhage (PTH) in the recovery room and on the ward compared to a control group. The frequency of coughing in the ward was also significantly lower in the oxymetazoline group.

| Surgical Context | Comparison Agents | Key Finding | Reference |

|---|---|---|---|

| Functional Endoscopic Sinus Surgery | Phenylephrine (0.25%), Cocaine (4%) | Oxymetazoline (0.05%) was the preferred vasoconstrictor, offering the best evaluation of bleeding and surgical visualization. | |

| Tonsillectomy | Control (placebo) | Oxymetazoline (0.5%) significantly reduced post-tonsillectomy hemorrhage and cough frequency. |

Adverse Events, Systemic Effects, and Toxicology in Research

Preclinical Toxicology Studies

Preclinical toxicology studies are crucial for evaluating the safety profile of a drug before it is tested in humans. For oxymetazoline (B75379) hydrochloride, a series of studies have been conducted to determine its potential for toxicity.

In a 6-month dermal toxicity study in rats, treatment-related effects such as ulceration, erythema, hypertrophy of the tail artery, and diffuse myofibre atrophy were observed, particularly in females at concentrations of 0.1% and 0.25% oxymetazoline cream. fda.gov Some female rats experienced morbidity due to tail lesions, including necrosis, scabbing, and reddening, which necessitated euthanasia. fda.gov These effects are consistent with the vasoconstrictive properties of oxymetazoline. fda.gov In contrast, a 9-month dermal study in minipigs with up to 2.5% oxymetazoline hydrochloride cream showed no evidence of systemic toxicity. fda.gov

A 26-week study in New Zealand white rabbits involving twice or three times daily topical ocular administration of RVL-1201 (this compound ophthalmic solution, 0.1%) was generally well-tolerated. arvojournals.org There were no drug-related deaths, adverse clinical signs, or changes in body weight, food consumption, or other clinical parameters. arvojournals.org Systemic exposure to oxymetazoline was very low, and there were no RVL-1201-related histopathological findings or clinically relevant adverse ocular effects. arvojournals.org

This compound has undergone a standard battery of genotoxicity tests to assess its potential to cause genetic mutations. fda.gov These include in vitro assays such as the Ames test and the chromosomal aberration assay. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govfda.govaao.orgrhofade.com

The Ames assay, a bacterial reverse mutation test, was conducted using various strains of Salmonella typhimurium and one E. coli strain. fda.gov this compound did not increase the number of revertant colonies, with or without metabolic activation, indicating it is non-mutagenic in this test. fda.gov

In the in vitro mammalian cell cytogenetic test using human lymphocytes, this compound was found to be non-clastogenic, meaning it did not cause structural chromosome damage, under the assay conditions with and without a metabolic activation system. fda.gov

| Assay | Test System | Result | Conclusion |

|---|---|---|---|

| Ames Assay | Salmonella typhimurium, E. coli | Negative fda.gov | Non-mutagenic fda.gov |

| Chromosomal Aberration Assay | Human Lymphocytes | Negative fda.gov | Non-clastogenic fda.gov |

To complement the in vitro findings, in vivo genotoxicity has been evaluated using the mouse micronucleus assay. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govfda.govaao.orgrhofade.com This test assesses chromosome damage in the bone marrow of living animals.

| Assay | Test System | Dose | Result | Conclusion |

|---|---|---|---|---|

| Mouse Micronucleus Assay | Mouse bone marrow | Up to 2.5 mg/kg/day (oral) fda.gov | Negative fda.gov | No evidence of clastogenicity or aneugenicity fda.gov |

The carcinogenic potential of this compound has been evaluated in a 6-month study in transgenic mice. wikidoc.orgrhofade.comnih.govfda.gov In this study, oral doses of 0.5, 1.0, or 2.5 mg/kg/day of this compound were administered. wikidoc.orgrhofade.comnih.govfda.gov The results showed that this compound was not associated with an increased incidence of neoplastic or proliferative changes. wikidoc.orgrhofade.comnih.govfda.gov

However, a treatment-related increased incidence of non-neoplastic lesions was observed in the kidney, brain, and mesenteric lymph nodes in the oral Tg.rasH2 mouse assay at doses up to 2.5 mg/kg/day. fda.gov

The effects of this compound on fertility and embryonic development have been studied in rats. fda.govwikidoc.orgfffenterprises.comrhofade.comnih.govaao.orgrhofade.com In a study where rats were administered oral doses of 0.05, 0.1, or 0.2 mg/kg/day of this compound prior to and during mating and through early pregnancy, a decreased number of corpora lutea and increased post-implantation losses were observed at the 0.2 mg/kg/day dose. fda.govwikidoc.orgfffenterprises.com However, there were no effects on fertility and mating parameters. fda.gov The no-observed-adverse-effect-level (NOAEL) for maternal toxicity was established at 0.1 mg/kg/day. fda.gov

Effects on embryo-fetal development were evaluated in rats and rabbits following oral administration during the period of organogenesis. wikidoc.orgnih.govrhofade.com In pregnant rats, this compound did not cause adverse effects to the fetus at oral doses up to 0.2 mg/kg/day. wikidoc.orgnih.govrhofade.com Similarly, in pregnant rabbits, there were no adverse effects to the fetus at oral doses up to 1 mg/kg/day. wikidoc.orgnih.govrhofade.com However, maternal toxicity, including decreased body weight, was produced at the high dose of 1 mg/kg/day in pregnant rabbits and was associated with delayed skeletal ossification. aao.org

In a rat prenatal and postnatal development study, oral administration of this compound from gestation day 6 through lactation day 20 resulted in increased pup mortality at 0.2 mg/kg/day and decreased pup weights and delayed sexual maturation at ≥0.1 mg/kg/day. fda.gov The NOAEL for prenatal and postnatal developmental effects was identified at 0.05 mg/kg/day. fda.gov

| Study Type | Animal Model | Dose | Findings |

|---|---|---|---|

| Fertility and Early Embryonic Development | Rat | 0.2 mg/kg/day (oral) fda.govwikidoc.orgfffenterprises.com | Decreased corpora lutea, increased post-implantation loss fda.govwikidoc.orgfffenterprises.com |

| Embryo-fetal Development | Rat | Up to 0.2 mg/kg/day (oral) wikidoc.orgnih.govrhofade.com | No adverse fetal effects wikidoc.orgnih.govrhofade.com |

| Embryo-fetal Development | Rabbit | Up to 1 mg/kg/day (oral) wikidoc.orgnih.govrhofade.com | No adverse fetal effects at lower doses; maternal toxicity and delayed ossification at 1 mg/kg/day wikidoc.orgnih.govaao.orgrhofade.com |

| Prenatal and Postnatal Development | Rat | ≥0.1 mg/kg/day (oral) fda.gov | Increased pup mortality, decreased pup weight, delayed sexual maturation fda.gov |

The local tissue effects of oxymetazoline have been assessed in hamsters and rabbits. fda.gov Studies have shown that oxymetazoline produced minimal microcirculatory disturbance unless there was prior tissue injury. fda.gov When injected into the sub-perichondrium of the rabbit ear, oxymetazoline produced minor microvascular damage. fda.gov

In a 6-month dermal rat study, topical application of this compound cream was associated with tail lesions, including necrosis and ulceration, which are consistent with its vasoconstrictive properties. fda.gov

Long-term use of topical nasal decongestants containing oxymetazoline has been shown to cause histopathological changes in the nasal mucosa of animal models. tandfonline.commpa.se

In rabbits, administration of oxymetazoline for more than two weeks resulted in histologic changes in the maxillary mucosa, including ciliary loss, epithelial ulceration, inflammatory cell infiltration, and edema. tandfonline.com These changes were more pronounced with longer durations of administration. tandfonline.com Ultrastructural examination revealed dilatation of mitochondria and vacuolization in the cytoplasm. tandfonline.com

Studies in rats have also demonstrated that chronic application of oxymetazoline can induce rhinitis medicamentosa (rebound congestion). mpa.se This is thought to be a result of vasoconstriction in the capillary vessels, leading to a decreased blood supply, which in turn triggers autophagy and inflammation. mpa.se Histopathological examination of the nasal mucosa in rats treated with oxymetazoline for four weeks showed ischemic changes, congestion, arterial thrombosis, and necrosis. alzdiscovery.orgnih.gov

Nasal Mucosa Damage and Histopathological Changes with Chronic Use

Systemic Adverse Effects and Risk Factors

While oxymetazoline is administered locally, it can be absorbed into the systemic circulation, leading to broader adverse effects. alzdiscovery.org The risk of systemic absorption and subsequent complications increases with damage to the nasal mucosa, use of high doses, and in individuals with pre-existing cardiovascular risk factors. alzdiscovery.org

When oxymetazoline enters the systemic circulation, it can cause significant cardiovascular complications due to its action as a potent alpha-1 adrenergic agonist. alzdiscovery.orgrevportcardiol.org This can lead to systemic vasoconstriction and hypertension. revportcardiol.org Reported cardiovascular events include hypertension, palpitations, and in some cases, a reflex bradycardia (slow heart rate) and hypotension. alzdiscovery.orgnih.govdrugs.com

Case reports and pharmacovigilance studies have linked oxymetazoline to serious cardiovascular events. alzdiscovery.org A French survey identified four cases of myocardial infarction (heart attack) associated with oxymetazoline use. alzdiscovery.org There are multiple case reports of myocardial infarction following oxymetazoline overdose or use. revportcardiol.orgnih.govjacc.org One such report details a 64-year-old woman who developed a non-ST-elevation myocardial infarction after using oxymetazoline nasal spray; the proposed mechanism was systemic vasoconstriction causing a mismatch in myocardial oxygen supply and demand. revportcardiol.orgnih.gov Another case involved a 27-year-old male who suffered an acute myocardial infarction and cardiac arrest after excessive use of the nasal spray, which was attributed to coronary artery spasm. jacc.org Other reported events include syncope and stroke, though rare. alzdiscovery.orgnih.gov

Table 2: Reported Systemic Cardiovascular Complications of Oxymetazoline

| Complication | Description | Source(s) |

| Myocardial Infarction | Heart attack, potentially caused by coronary vasospasm or oxygen supply/demand mismatch. | alzdiscovery.orgrevportcardiol.orgnih.govjacc.org |

| Hypertension | High blood pressure resulting from systemic vasoconstriction. | alzdiscovery.orgnih.govrevportcardiol.org |

| Bradycardia & Hypotension | Slow heart rate and low blood pressure, reported in some cases, possibly as a reflex response. | alzdiscovery.orgnih.gov |

| Stroke | Associated with nasal decongestant use, particularly in those with cardiovascular risk factors. | alzdiscovery.orgnih.gov |

| Cardiac Arrest | Reported in cases of overdose. | nih.govjacc.org |

| Palpitations | Irregular heartbeat. | glowm.com |

Cardiovascular Complications

Hypertension

Systemic absorption of oxymetazoline, an α-adrenergic agonist, can lead to vasoconstriction and a subsequent increase in blood pressure. anestesiarianimazione.com This is a known potential adverse effect, particularly with excessive dosing. anestesiarianimazione.com Case reports have documented instances of hypertension following the use of oxymetazoline, including in pediatric patients during surgical procedures. alzdiscovery.organestesiarianimazione.com For instance, a 4-year-old boy experienced a hypertensive crisis intraoperatively after the administration of oxymetazoline. researchgate.net Similarly, a 2-year-old patient developed severe hypertension after receiving oxymetazoline nasal spray during a nasal endoscopy. nih.gov

A stroke registry identified a case where a 40-year-old man who had been using oxymetazoline nasal spray daily for a week presented with a blood pressure of 160/110 mmHg and had experienced a subarachnoid hemorrhage. alzdiscovery.org Another case involved a 64-year-old woman with a history of hypertension who experienced chest pain and was diagnosed with a non-ST-elevation myocardial infarction after using oxymetazoline nasal spray. alzdiscovery.org

However, some studies have not found a significant pressor response to intranasal vasoconstrictors in certain contexts. A randomized, double-blind, placebo-controlled trial found no significant differences in mean arterial pressure over time between oxymetazoline and saline groups. nih.gov It is important to note that individuals with underlying cardiovascular risk factors may be at an increased risk for adverse cardiovascular events. alzdiscovery.org

Tachycardia and Bradycardia